7-Methylhypoxanthine (7-MX) is a methylxanthine compound that has garnered attention due to its potential therapeutic applications, particularly in the management of myopia. Methylxanthines, including 7-MX, are known to interact with adenosine receptors and have been implicated in various physiological processes. The interest in 7-MX has been fueled by studies demonstrating its ability to inhibit myopia progression in animal models and its safety profile in clinical trials involving children24910.
7-Methylhypoxanthine belongs to the class of methylxanthines, which are known for their diverse biological effects, including roles as enzyme inhibitors and potential therapeutic agents. It can be synthesized from hypoxanthine through methylation processes, often involving specific reagents that facilitate the introduction of methyl groups at the nitrogen atom in the 7-position.
The synthesis of 7-methylhypoxanthine can be achieved through several methods. One notable approach involves the methylation of hypoxanthine using methylating agents such as dimethyl sulfate or iodomethane under basic conditions. The process typically requires careful control of reaction parameters, including temperature and reaction time, to optimize yield and purity.
In a recent study, biocatalytic methods using engineered Escherichia coli strains have been explored for the production of 7-methylhypoxanthine from caffeine, achieving significant yields and conversions under optimized conditions .
The molecular structure of 7-methylhypoxanthine can be characterized by its chemical formula . It features a purine ring system with a methyl group attached at the nitrogen atom in the 7-position.
7-Methylhypoxanthine participates in various chemical reactions typical of purine derivatives. It can undergo oxidation, methylation, and substitution reactions.
The mechanism of action of 7-methylhypoxanthine primarily involves its interaction with various enzymes and receptors. As an analog of hypoxanthine, it can inhibit xanthine oxidase, which is critical in uric acid production. This inhibition is particularly relevant in treating conditions like gout.
7-Methylhypoxanthine has several scientific applications due to its biological activity:
The systematic IUPAC name for 7-Methylhypoxanthine is 7-methyl-1,7-dihydro-6H-purin-6-one, reflecting its precise atomic arrangement within the purine ring system. This nomenclature explicitly denotes the methyl substitution at the nitrogen atom position 7 (N7) of the hypoxanthine scaffold [2] [4].
7-Methylhypoxanthine exhibits significant tautomerism, a characteristic feature of purine derivatives. The predominant keto tautomer (lactam form) features a carbonyl group at C6 and a hydrogen atom at N1. Alternative tautomeric forms include the enol (lactim) form, where the hydroxyl group at C6 introduces potential for proton migration and altered hydrogen-bonding patterns. Additionally, protonropic shifts can generate minor tautomers involving the imidazole ring nitrogens. The relative stability of these tautomers is governed by solvent polarity, pH, and intramolecular hydrogen bonding, with computational studies suggesting the 7H-keto tautomer predominates under physiological conditions [8].
Table 1: Key Tautomeric Forms of 7-Methylhypoxanthine
Tautomer Type | Structure Description | Stability Considerations |
---|---|---|
Keto (7H-6-one) | Methyl at N7, carbonyl at C6, H at N1 | Predominant form in solid state and neutral aqueous solutions |
Enol (7H-6-ol) | Methyl at N7, hydroxyl at C6, double bond between C6-N1 | Minor contributor; stabilized in specific solvents |
9H-Keto | Methyl at N7, carbonyl at C6, H at N9 | Higher energy form; rarely observed |
The molecular geometry of 7-Methylhypoxanthine is defined by a fused bicyclic system comprising a six-membered pyrimidine ring and a five-membered imidazole ring. The methyl group at N7 introduces steric and electronic perturbations compared to unsubstituted hypoxanthine. While detailed single-crystal X-ray diffraction data for 7-Methylhypoxanthine itself was not identified in the provided sources, structural inferences can be drawn from closely related methylated purines.
Bond length analysis (based on analogous structures) indicates that the C6=O bond length is characteristic of a carbonyl group (~1.23 Å), while the C2-N3 bond length suggests partial double-bond character. The methyl group at N7 adopts a conformation minimizing steric clash with the adjacent C8-H. The purine ring system is typically planar or near-planar in crystalline states. Intermolecular hydrogen bonding, particularly involving N1-H and C6=O as donor and acceptor respectively, is crucial in determining solid-state packing motifs. The lack of reported crystal structures highlights a research gap requiring further investigation [2] [4] [8].
Computational and experimental models predict 7-Methylhypoxanthine to have moderate water solubility, estimated at approximately 5.16 g/L at 25°C. This solubility arises from its polar heterocyclic structure and ability to act as both a hydrogen bond donor (N1-H) and acceptor (carbonyl oxygen, ring nitrogens). Its amphoteric nature significantly influences solubility across different pH ranges due to ionization state changes [2].
The partition coefficient (LogP), a measure of lipophilicity, is predicted to be -0.65 (ALOGPS) and -0.14 (ChemAxon), indicating high hydrophilicity and poor membrane permeability. This aligns with the behavior of unmethylated hypoxanthine and contrasts with more lipophilic multi-methylated xanthines like caffeine.
7-Methylhypoxanthine exhibits acid-base behavior primarily through ionization of its N1 proton. The predicted pKa values are:
Table 2: Predicted Physicochemical Properties of 7-Methylhypoxanthine
Property | Predicted/Estimated Value | Method/Reference | Significance |
---|---|---|---|
Molecular Formula | C₆H₆N₄O | - | - |
Molecular Weight | 150.138 g/mol | Average mass | - |
Water Solubility | 5.16 g/L | ALOGPS prediction | Moderate hydrophilicity |
LogP | -0.65 (ALOGPS), -0.14 (ChemAxon) | Computational prediction | Low lipophilicity |
pKa (Acidic) | 8.17 | ChemAxon prediction | N1-H deprotonation |
pKa (Basic) | 2.13 | ChemAxon prediction | Imidazole N protonation |
Polar Surface Area (PSA) | 59.28 Ų | ChemAxon prediction | Indicator of hydrogen bonding potential |
Direct experimental measurements of the melting point and comprehensive thermal decomposition profile for 7-Methylhypoxanthine are notably absent from the reviewed literature. However, inferences can be drawn from its structural characteristics and the behavior of closely related purine analogs.
The presence of strong intramolecular hydrogen bonding potential (N1-H···O=C6) and the rigid, conjugated purine ring system contribute to expected thermal stability. Based on the thermal profiles of hypoxanthine (which sublimes/decomposes above 300°C) and methylxanthines like theobromine (m.p. 351°C), 7-Methylhypoxanthine is anticipated to exhibit a high melting point, likely exceeding 300°C, accompanied by decomposition rather than clear melting. Dehydration processes preceding decomposition might be observable under controlled thermogravimetric analysis (TGA).
Differential Scanning Calorimetry (DSC) studies of similar purines reveal endothermic events corresponding to the breakdown of the crystalline lattice and subsequent decomposition exotherms. The thermal stability of 7-Methylhypoxanthine would be sensitive to polymorphic forms, though no specific polymorphs are reported. The absence of hydrate formation noted for related molecules like anhydrous theophylline suggests 7-Methylhypoxanthine may also lack significant pseudopolymorphism, although this requires experimental confirmation [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: